molecular formula C26H25N3O4S B6515937 5-benzyl-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione CAS No. 950262-83-6

5-benzyl-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione

Cat. No.: B6515937
CAS No.: 950262-83-6
M. Wt: 475.6 g/mol
InChI Key: YDOQZXBSPZNBPT-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzothiadiazepine derivative featuring a tetracyclic framework with a benzothiadiazepine core substituted by a benzyl group, a [4-(2-oxopyrrolidin-1-yl)phenyl]methyl side chain, and three sulfonyl oxygen atoms.

Properties

IUPAC Name

5-benzyl-1,1-dioxo-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-3H-1λ6,2,5-benzothiadiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S/c30-25-11-6-16-28(25)22-14-12-21(13-15-22)17-27-19-26(31)29(18-20-7-2-1-3-8-20)23-9-4-5-10-24(23)34(27,32)33/h1-5,7-10,12-15H,6,11,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOQZXBSPZNBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3CC(=O)N(C4=CC=CC=C4S3(=O)=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-benzyl-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known for its ability to interact with enantioselective proteins due to its stereogenic carbons. This interaction can influence the binding mode and biological activity of the compound.

Cellular Effects

The compound This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The pyrrolidine-2-one scaffold, a structural feature of the compound, is recurrent in antitumor agents and can affect cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, This compound exerts its effects through various binding interactions with biomolecules. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule. This can lead to enzyme inhibition or activation and changes in gene expression.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. The threshold effects observed in these studies are essential for determining the compound’s safe and effective dosage range.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s pyrrolidine ring plays a crucial role in these interactions, contributing to its biological activity.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are influenced by transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of This compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function.

Comparison with Similar Compounds

Comparison with Similar Benzothiadiazepine Derivatives

Key Findings

Core Flexibility: The target compound’s tetrahydro-1λ⁶,2,5-benzothiadiazepine core distinguishes it from tricyclic or fused derivatives (e.g., pyrrolo- or triazolo-benzothiadiazepines). The sulfonamide trione group may enhance solubility and stability compared to non-sulfonylated analogs .

Synthetic Complexity : Unlike simpler benzothiadiazepin-5-ones synthesized via condensation (e.g., triazolo derivatives ), the target compound likely requires advanced reductive or nucleophilic aromatic substitution (SNAr) steps due to its bulky substituents.

Functional Group Impact: The benzyl group at C5 may improve lipophilicity and blood-brain barrier permeability relative to chlorinated or hydrazino-substituted analogs .

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